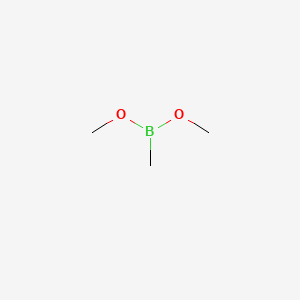

Boronic acid, methyl-, dimethyl ester

Description

Boronic acid, methyl-, dimethyl ester (CAS 7318-82-3), also known as dimethyl methylboronate, is a boronic ester with the chemical formula CH₃B(OCH₃)₂. It is derived from methylboronic acid (HB(CH₃)OH) by replacing both hydroxyl groups with methoxy groups. This compound is notable for its role in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where boronic esters act as key intermediates . Dimethyl esters are less sterically hindered than cyclic esters (e.g., pinacol boronic esters) and exhibit faster transmetalation rates, making them advantageous in catalytic processes . Their relatively simple aliphatic ester groups also facilitate hydrolysis and transesterification under mild conditions .

Propriétés

Numéro CAS |

7318-81-2 |

|---|---|

Formule moléculaire |

C3H9BO2 |

Poids moléculaire |

87.92 g/mol |

Nom IUPAC |

dimethoxy(methyl)borane |

InChI |

InChI=1S/C3H9BO2/c1-4(5-2)6-3/h1-3H3 |

Clé InChI |

BINBUVDYVMWEGQ-UHFFFAOYSA-N |

SMILES canonique |

B(C)(OC)OC |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Arylboronic Acid Dimethyl Esters (e.g., Dimethyl Phenylboronate)

- Structure : Dimethyl phenylboronate (C₆H₅B(OCH₃)₂) replaces the methyl group in CH₃B(OCH₃)₂ with a phenyl ring.

- Reactivity : The aromatic ring introduces electron-withdrawing effects, which can slow transmetalation compared to aliphatic esters. However, phenyl groups enhance stability against hydrolysis.

- Applications : Used in synthesizing biaryl compounds via Suzuki-Miyaura coupling. The phenyl group’s steric bulk may reduce side reactions in cross-couplings .

- Data: Property Dimethyl Methylboronate Dimethyl Phenylboronate Molecular Formula C₃H₉BO₂ C₈H₁₁BO₂ Molecular Weight 89.91 g/mol 149.98 g/mol logP (Octanol/Water) 0.79 1.66

Pinacol Boronic Esters (e.g., Pinacol Methylboronate)

- Structure : Cyclic esters formed with pinacol (2,3-dimethyl-2,3-butanediol), creating a rigid six-membered ring.

- Reactivity : Pinacol esters are hydrolytically stable due to their cyclic structure but exhibit slower transmetalation rates compared to dimethyl esters. For example, pinacol methylboronate transfers aryl groups ~5x slower than glycol boronic esters .

- Applications : Widely used in medicinal chemistry for protecting boronic acids in prodrugs (e.g., bortezomib derivatives) .

Glycol Boronic Esters

- Structure : Derived from 1,2-diols (e.g., ethylene glycol), forming five-membered cyclic esters.

- Reactivity : Glycol esters exhibit accelerated transmetalation rates (~23x faster than arylboronic acids) due to their electron-rich diol moieties, which stabilize transition states in Suzuki-Miyaura reactions .

- Applications : Preferred in high-speed catalytic cycles but require careful handling due to rapid hydrolysis.

MIDA (Methyl Iminodiacetic Acid) Boronates

- Structure : Boronic acids protected with MIDA, forming stable tridentate complexes.

- Reactivity : MIDA boronates release free boronic acids slowly under physiological conditions, making them ideal for prodrugs (e.g., antimicrobial agents) .

- Applications : Used in controlled-release systems, contrasting with dimethyl esters’ rapid reactivity .

Ethylboronic Acid Dimethyl Ester

- Structure : CH₃CH₂B(OCH₃)₂, with an ethyl group replacing the methyl group.

- Reactivity : Similar to dimethyl methylboronate but with slightly increased steric hindrance and lipophilicity (logP = 0.79 vs. 0.79 for methyl derivative) .

Reaction Rate and Stability Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.